Propylene carbonate

Catalog No.
S563949
CAS No.
108-32-7
M.F
C4H6O3
M. Wt
102.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propylene carbonate

CAS Number

108-32-7

Product Name

Propylene carbonate

IUPAC Name

4-methyl-1,3-dioxolan-2-one

Molecular Formula

C4H6O3

Molecular Weight

102.09 g/mol

InChI

InChI=1S/C4H6O3/c1-3-2-6-4(5)7-3/h3H,2H2,1H3

InChI Key

RUOJZAUFBMNUDX-UHFFFAOYSA-N

SMILES

CC1COC(=O)O1

Solubility

1.71 M
In water, 1.75X10+5 mg/L at 25 °C
Very soluble in ethanol, ether, acetone, benzene
Miscible with chloroform and ethyl acetate; moderately soluble in carbon tetrachloride

Synonyms

Carbonic Acid Cyclic Propylene Ester; Carbonic Acid Propylene Ester; 1,2-Propanediol Carbonate; 1,2-Propanediol Cyclic Carbonate; 1,2-Propanediyl Carbonate; 1,2-Propylene Carbonate; 1-Methylethylene Carbonate; 2-Methyl-1,2-ethylene Carbonate; 2-Oxo-4

Canonical SMILES

CC1COC(=O)O1

Electrolyte Solvent in Lithium-ion Batteries

One of the most widely explored research applications of propylene carbonate is as a solvent in electrolytes for lithium-ion batteries. PC offers several advantages:

  • High Ionic Conductivity: PC facilitates the movement of lithium ions within the battery, enabling efficient charge and discharge cycles [].
  • Good Electrochemical Stability: PC exhibits a wide electrochemical window, meaning it resists breakdown at the high voltages used in lithium-ion batteries [].
  • Miscibility with Other Solvents: PC can be blended with other solvents to optimize specific battery performance characteristics [].
  • Low Flash Point: PC is flammable and has a relatively low flash point, raising safety concerns [].
  • High Melting Point: Its high melting point can limit the performance of batteries at low temperatures [].

Researchers are actively exploring modifications and alternative electrolytes to address these limitations and improve the overall efficiency and safety of lithium-ion batteries.

CO2 Capture and Utilization

Propylene carbonate plays a potential role in capturing and utilizing carbon dioxide (CO2), a major greenhouse gas.

  • Chemical Absorption: PC can react with CO2 to form stable carbonates, effectively capturing the gas from various sources like flue gas or the atmosphere [].
  • Precursor for Polypropylene Carbonate (PPC): Captured CO2 can be converted into propylene carbonate, which itself is a valuable intermediate for producing the biodegradable polymer, Polypropylene Carbonate (PPC) [].

This ability to capture and convert CO2 into valuable products makes propylene carbonate an attractive option for mitigating climate change and developing a circular economy for carbon.

Other Research Applications

Propylene carbonate finds applications in various other scientific research fields:

  • Organic Synthesis: PC acts as a solvent and reaction medium in various organic syntheses, including the production of pharmaceuticals [].
  • Electrolyte in Supercapacitors: PC has been explored as an electrolyte component in supercapacitors due to its good ionic conductivity [].
  • Drug Delivery and Materials Science: Research is ongoing to explore the use of PC in drug delivery systems and in the development of functional materials.

Molecular Structure Analysis

PC possesses a cyclic structure with five-membered and six-membered rings connected by an oxygen atom (1). The key feature is the carbonate group (C-O-O-C), which contributes to its polarity. The presence of an ether linkage (C-O-C) further influences its solubility and chemical behavior [].

   O        O   |        |  C - CH3 - C - O       |       O

Chemical Reactions Analysis

Synthesis:

PC can be synthesized from propylene oxide and carbon dioxide under various conditions. A common approach involves utilizing catalysts like ionic liquids under supercritical conditions, achieving high yield and selectivity.

Balanced chemical equation:

CH₃CH(O)CH₂ + CO₂ → C₄H₆O₃ (1)

Decomposition:

At high temperatures, PC decomposes into various products, including propylene glycol, carbon dioxide, and other organic compounds. The specific decomposition pathway depends on temperature and reaction conditions [].

Other Reactions:

PC's reactivity allows it to participate in various reactions, including:

  • Electrolysis: Due to its high dielectric constant, PC serves as a solvent for electrolytes, enabling the extraction of alkali metals like potassium and sodium.
  • Organic synthesis: PC acts as a reactive intermediate in organic synthesis, participating in reactions like transesterification and hydroxyalkylation [].

Physical And Chemical Properties Analysis

  • Melting point: -48.8 °C []
  • Boiling point: 242 °C []
  • Density: 1.2 g/cm³ []
  • Solubility: Miscible with water, polar organic solvents, and some nonpolar organic solvents [].
  • Stability: Relatively stable under most conditions. However, it undergoes hydrolysis (decomposition by water) at high temperatures [].

While generally considered low in toxicity, PC can cause skin irritation and eye damage upon contact []. Its inhalation may irritate the respiratory tract. PC is classified as a combustible liquid with a flash point of 102 °C []. Always handle it with appropriate personal protective equipment (PPE) in a well-ventilated area.

Physical Description

Liquid

Color/Form

Colorless liquid
Clear, colorless liquid

XLogP3

-0.4

Boiling Point

242.0 °C
241.6 °C

Flash Point

116 °C (241 °F) - closed cup
275 °F (135 °C) (closed cup)

Density

1.2047 g/cu cm at 20 °C

LogP

-0.41 (LogP)
log Kow = -0.41

Odor

Odorless
Weak odo

Melting Point

-48.8 °C

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Use and Manufacturing

IDENTIFICATION: Propylene carbonate is a clear, colorless liquid with a weak odor. It mixes easily with water. USE: Propylene carbonate is an important commercial chemical. It is used in personal care products like make-up and antiperspirant. It is an electrolyte in lithium batteries. It is used to make plastics more flexible and in natural gas purification. EXPOSURE: Workers that use propylene carbonate may breathe in mists or have direct skin contact. The general population may be exposed by skin contact with consumer products that contain propylene carbonate. If propylene carbonate is released to the environment, it will be broken down in air. It may be broken down by sun light. It will not move into air from soil and water surfaces. It is expected to move easily through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Moderate skin and eye irritation have been reported in humans with direct contact to concentrated propylene carbonate. It may cause nausea, vomiting and diarrhea if ingested. Other data on the potential for propylene carbonate to produce toxic effects in humans were not available. No adverse effects were observed in laboratory animals fed high doses of propylene carbonate over time. Birth defects were not observed in offspring of laboratory animals exposed to propylene carbonate during pregnancy. Data on the potential for propylene carbonate to cause infertility or cancer in laboratory animals were not available. The potential for propylene carbonate to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.04 mmHg
0.045 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

108-32-7

Wikipedia

Propylene carbonate

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Solvent; Viscosity controlling

Methods of Manufacturing

The most important and versatile method for producing carbonates is the phosgenation of hydroxy compounds. ... Over the past 20 years, the trend is to manufacture carbonates without the use of phosgene. This method has the advantage of avoiding the use of highly toxic phosgene as well as considerably lower cost. The catalytic insertion of CO2 with oxiranes directly provides the five-membered cyclic carbonate. Oxiranes such as ethylene oxide and propylene oxide undergo insertion at ~150-175 °C under pressure with the aid of a quaternary ammonium salt catalyst to yield ethylene carbonate and propylene carbonate, respectively.
PO /propylene oxide/ reacts with ... carbon dioxide to form propylene carbonate.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Asphalt paving, roofing, and coating materials manufacturing
Fabricated metal product manufacturing
Miscellaneous manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Services
Transportation equipment manufacturing
Wholesale and retail trade
1,3-Dioxolan-2-one, 4-methyl-: ACTIVE
Listed as an ingredient found in approximately 50 personal care products including make-up and antiperspirant

Analytic Laboratory Methods

A noninvasive stability-indicating assay method utilizing Fourier transform-IR/attenuated total reflectance (FT-IR/ATR) spectrometry was used for the detection of propylene carbonate in pharmaceutical cream and ointment bases. The linearity of propylene carbonate response was studied by use of its C:O stretching frequency after spectral subtractions to remove interfering bands.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Moisture sensitive. Storage class (TRGS 510): Combustible liquids.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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